

# laboratory synthesis of cinnamyl acetate from cinnamyl alcohol

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An overview of the laboratory synthesis of **cinnamyl acetate**, a valuable fragrance and flavoring agent, from cinnamyl alcohol is presented in this document. The following application notes and protocols are designed for researchers, scientists, and professionals in drug development, providing detailed methodologies for various synthetic routes.

### Introduction

Cinnamyl acetate is an ester naturally found in plants like cinnamon.[1][2] It is widely used in the food, fragrance, and cosmetic industries for its sweet, floral, and fruity aroma.[1][2][3] While it can be extracted from natural sources, chemical synthesis is often more efficient and cost-effective.[1] The most common laboratory approach is the esterification of cinnamyl alcohol. This can be achieved through several methods, including acid-catalyzed esterification with acetic acid or acetic anhydride, and enzymatic transesterification.[1][4][5]

## **Synthetic Protocols**

Three primary methods for the synthesis of **cinnamyl acetate** from cinnamyl alcohol are detailed below.

## Protocol 1: Acid-Catalyzed Esterification with Acetic Anhydride

This method is a widely used, high-yield procedure that employs an acid catalyst to promote the reaction between cinnamyl alcohol and acetic anhydride.[5][6]



#### Materials and Reagents:

- Cinnamyl alcohol
- Acetic anhydride
- Phosphoric acid (85%) or p-toluenesulfonic acid (p-TsOH)[5][7]
- Sodium hydrogen carbonate solution (10%)[7]
- Ethyl acetate[7]
- Brine (saturated NaCl solution)[7]
- Anhydrous sodium sulfate[7]
- · Reaction flask, stirrer, dropping funnel, and condenser
- Equipment for vacuum distillation[5][6]

#### Experimental Procedure:

- In a reaction flask equipped with a stirrer, dissolve the acid catalyst (e.g., 0.7g of 85% phosphoric acid or p-TsOH) in acetic anhydride (150g, 1.47 mol).[5][6]
- With continuous stirring, maintain the temperature of the mixture between 20-45°C.[5][6]
- Slowly add cinnamyl alcohol (134g, 1.0 mol) to the mixture over a period of 5-7 hours using a dropping funnel.[5][6]
- After the addition is complete, continue stirring and maintain the reaction temperature at 40-50°C for an additional 1-2 hours to ensure the reaction goes to completion.[5][6]
- Monitor the reaction progress using Thin Layer Chromatography (TLC).[7]
- Upon completion, wash the crude product with water and neutralize any remaining acid with a 10% aqueous sodium hydrogen carbonate solution.[5][6][7]



- Transfer the mixture to a separatory funnel and extract the aqueous phase with ethyl acetate (3 x 10 mL for a 1 mmol scale reaction).[7]
- Combine the organic phases, wash with brine, and dry over anhydrous sodium sulfate.[7]
- Evaporate the solvent under vacuum.[7]
- The final product, **cinnamyl acetate**, can be purified by vacuum distillation.[5][6]

### **Protocol 2: Lipase-Catalyzed Transesterification**

Enzymatic synthesis is a greener alternative, offering high selectivity and mild reaction conditions, thus avoiding harsh acidic environments and high temperatures.[3]

#### Materials and Reagents:

- Cinnamyl alcohol
- Vinyl acetate or Ethyl acetate (acts as both acyl donor and solvent)[1][3][5]
- Immobilized lipase (e.g., Novozym 435 or Pseudomonas fluorescens lipase)[1][3][5]
- Reaction vessel (e.g., shaker flask)
- n-Hexane (for washing, if needed)[3]
- Equipment for Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) for analysis.[5][8]

#### Experimental Procedure:

- In a suitable reaction vessel, combine cinnamyl alcohol and ethyl acetate. A molar ratio of 1:15 (cinnamyl alcohol to ethyl acetate) has been reported.[5]
- Add the immobilized lipase (e.g., Novozym 435 at a loading of 2.67 g/L).[5] This reaction is typically performed in a solvent-free system.[1][5]
- Maintain the reaction temperature at 40°C with constant stirring.[5]



- Alternatively, using vinyl acetate and immobilized Pseudomonas fluorescens lipase, the reaction can proceed at room temperature (25°C).[3]
- Monitor the reaction progress by taking samples at regular intervals and analyzing them by TLC, GC, or HPLC.[5][8] High conversion rates are often achieved within 3 to 48 hours, depending on the specific enzyme and conditions.[3][5]
- Once the reaction reaches the desired conversion, the immobilized enzyme can be filtered
  off for reuse.
- The product is then obtained after the evaporation of the excess acyl donor (vinyl acetate or ethyl acetate). Further purification, if necessary, can be achieved by column chromatography.

  [7]

## **Protocol 3: Steglich Esterification**

The Steglich esterification is a mild method for forming esters that uses N,N'-dicyclohexylcarbodiimide (DCC) or a similar coupling agent and a catalyst like 4-(dimethylamino)pyridine (DMAP).[9][10]

Materials and Reagents:

- Cinnamyl alcohol
- Acetic acid
- N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)[10]
- 4-(Dimethylamino)pyridine (DMAP)[10]
- Dichloromethane (DCM) or Acetonitrile[9][10]
- Silica gel
- Anhydrous sodium sulfate

#### **Experimental Procedure:**



- Dissolve acetic acid (1 mmol) and DMAP (0.15 mmol) in 2 mL of anhydrous DCM in a flask under an inert atmosphere.[9]
- Add a solution of cinnamyl alcohol (1 mmol) in 3 mL of anhydrous DCM to the mixture.[9]
- Slowly add a solution of DCC (1.5 mmol) in 3 mL of anhydrous DCM to the reaction mixture with continuous stirring.[9]
- Allow the reaction to stir at room temperature for 1.5 hours. A white precipitate of dicyclohexylurea (DCU) will form.[9]
- Monitor the reaction progress using TLC.
- Upon completion, filter the mixture through a silica gel bed and rinse with DCM to remove the DCU precipitate.[9]
- Dry the collected filtrate over anhydrous sodium sulfate and concentrate in vacuo to obtain the crude product.[9]
- Further purification can be performed by column chromatography if needed.

# Data Presentation Comparison of Synthetic Protocols



Parameter	Protocol 1: Acid- Catalyzed	Protocol 2: Lipase- Catalyzed	Protocol 3: Steglich Esterification
Acylating Agent	Acetic anhydride[5][6]	Vinyl acetate or Ethyl acetate[1][3][5]	Acetic acid[11]
Catalyst	Phosphoric acid or p- TsOH[5][6]	Immobilized Lipase (e.g., Novozym 435) [1][5]	DCC/DMAP or EDC/DMAP[9][10]
Solvent	Typically solvent-free	Solvent-free (acyl donor as solvent)[1][5]	Dichloromethane or Acetonitrile[9][10]
Temperature	40-50°C[5][6]	25-40°C[3][5]	Room Temperature[9]
Reaction Time	6-9 hours[5][6]	3-48 hours[3][5]	~1.5 hours[9]
Reported Yield	High (up to 88.6%)[6]	High (up to 91% conversion)[3]	Nearly quantitative (up to 98%)[9]
Purity	High (up to 98.7% after distillation)[6]	High, dependent on purification	High, dependent on purification
Work-up	Neutralization, extraction, distillation[5][6][7]	Filtration, solvent evaporation[3]	Filtration, solvent evaporation[9]

## Physicochemical and Spectroscopic Data for Cinnamyl Acetate



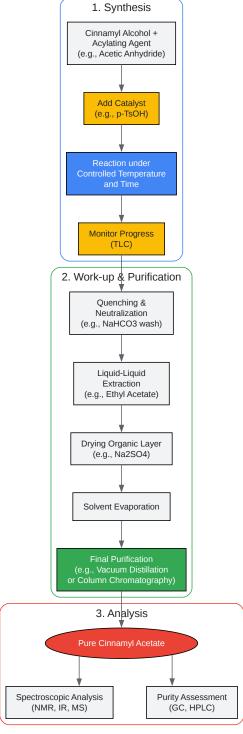
Property	Value	
Chemical Formula	C11H12O2[7]	
Molecular Weight	176.21 g/mol [7]	
Appearance	Colorless to light yellow liquid[2]	
Density	~1.053 g/cm <sup>3</sup> [4]	
Boiling Point	140-144°C at -0.1 MPa (vacuum)[6]	
Flash Point	118°C[4]	
Solubility	Miscible with ethanol, ether, chloroform; insoluble in water[2]	
<sup>1</sup> H NMR (CDCl <sub>3</sub> , δ ppm)	~2.1 (s, 3H, -COCH <sub>3</sub> ), ~4.7 (d, 2H, -CH <sub>2</sub> -O), ~6.3 (dt, 1H, =CH-CH <sub>2</sub> ), ~6.7 (d, 1H, Ph-CH=), ~7.2-7.4 (m, 5H, Ar-H)[12][13][14]	
<sup>13</sup> C NMR (CDCl <sub>3</sub> , δ ppm)	~21.0 (-CH <sub>3</sub> ), ~65.0 (-CH <sub>2</sub> -), ~123.0 (=CH-CH <sub>2</sub> ), ~126.6, 128.1, 128.6 (Ar-CH), ~134.0 (Ph-CH=), ~136.2 (Ar-C), ~170.8 (C=O)[12]	

## **Visualization of Experimental Workflow**

The following diagram illustrates a general workflow for the synthesis, purification, and analysis of **cinnamyl acetate**.



### General Workflow for Cinnamyl Acetate Synthesis



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Caption: General workflow for cinnamyl acetate synthesis.



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